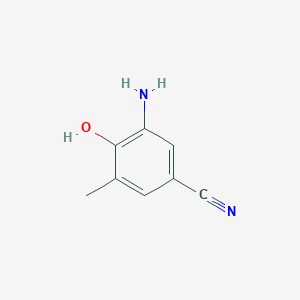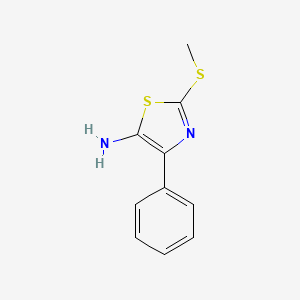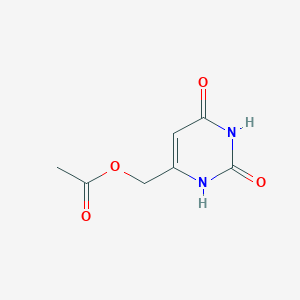
Benzenebutanamine, 4-methoxy-, hydrochloride
Descripción general
Descripción
Benzenebutanamine, 4-methoxy-, hydrochloride is a chemical compound with the molecular formula C11H18ClNO. It is also known by other names such as 4-Methoxy-benzenebutanamine hydrochloride . This compound is characterized by the presence of a methoxy group attached to the benzene ring and a butanamine chain, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamine, 4-methoxy-, hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and more efficient production processes .
Análisis De Reacciones Químicas
Types of Reactions
Benzenebutanamine, 4-methoxy-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzenebutanamine, 4-methoxy-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenebutanamine, 4-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Benzenebutanamine, 4-methoxy-, hydrochloride include:
- Phenethylamine, p-methoxy-
- p-Methoxyphenethylamine
- Homoanisylamine
- Tyramine, O-methyl-
- 2-(p-Methoxyphenyl)ethylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a methoxy group and a butanamine chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C11H18ClNO |
|---|---|
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-13-11-7-5-10(6-8-11)4-2-3-9-12;/h5-8H,2-4,9,12H2,1H3;1H |
Clave InChI |
DXDYWEJJBBORJZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCCCN.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(3-Fluoro-benzyl)-1H-indazol-5-ylamino]-5-methyl-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid ethyl ester](/img/structure/B8589918.png)
![Dimethyl [4-(furan-2-yl)-2-oxobutyl]phosphonate](/img/structure/B8589927.png)


![[2-(3-Fluoro-4-methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B8589949.png)





![Silane, trimethyl[[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethynyl]-](/img/structure/B8590000.png)

